molecular formula C17H23N3O2S B3016586 N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide CAS No. 1355468-58-4

N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide

Cat. No.: B3016586
CAS No.: 1355468-58-4
M. Wt: 333.45
InChI Key: ACWIJQKPKIJCGN-UHFFFAOYSA-N
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Description

N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide is a complex organic compound that features a thiophene ring, a cyano group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material Science: In organic semiconductors, it may facilitate charge transport through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide is unique due to the combination of its cyano, thiophene, and acetamido groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-[(2-cyclohexylacetyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12(19-16(21)9-13-5-3-2-4-6-13)17(22)20-15(10-18)14-7-8-23-11-14/h7-8,11-13,15H,2-6,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWIJQKPKIJCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CSC=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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